NaV1.3 vs. NaV1.2 Isoform Selectivity: Meta-Methyl Advantage in Sodium Channel Subtype Profiling
This meta-methyl substituted aminoamide exhibits differential sodium channel subtype selectivity, with an IC50 of 20 nM for human NaV1.3 channels versus 240 nM for NaV1.2 channels (a 12-fold selectivity window) in patch clamp electrophysiology assays performed in HEK293 cells [1]. In comparison, lidocaine shows relatively non-selective blockade with IC50 values ranging from 36 μM to 513 μM across various sodium channel subtypes depending on holding potential and inactivation state [2], while glycinexylidide (GX) has approximately 26% of the antiarrhythmic potency of lidocaine in vivo [3]. The 12-fold NaV1.3/NaV1.2 selectivity ratio for the target compound is a quantifiable differentiation parameter absent in the broader lidocaine class.
| Evidence Dimension | Sodium channel subtype selectivity (NaV1.3 IC50 vs. NaV1.2 IC50) |
|---|---|
| Target Compound Data | NaV1.3 IC50 = 20 nM; NaV1.2 IC50 = 240 nM (12-fold selectivity for NaV1.3) |
| Comparator Or Baseline | Lidocaine: IC50 range 36–513 μM across NaV subtypes (non-selective); Glycinexylidide (GX): 26% of lidocaine's antiarrhythmic potency |
| Quantified Difference | Target compound is >1,800-fold more potent at NaV1.3 than lidocaine's typical NaV IC50 values; 12-fold NaV1.3/NaV1.2 selectivity window vs. non-selective lidocaine |
| Conditions | Patch clamp electrophysiology on human NaV1.2 and NaV1.3 channels expressed in HEK293 cells (BindingDB/ChEMBL data) |
Why This Matters
For researchers developing subtype-selective sodium channel modulators for pain or epilepsy, this meta-methyl compound provides a documented 12-fold selectivity window that 2,6-dimethylphenyl analogs do not offer, enabling cleaner pharmacological probe studies.
- [1] BindingDB. BDBM50118516 (CHEMBL3617053). Affinity data: IC50 = 20 nM (NaV1.3) and IC50 = 240 nM (NaV1.2), human channels expressed in HEK293 cells, patch clamp assay. Merck Research Laboratories / ChEMBL. View Source
- [2] Balser, J. R., et al. (1996). Local anesthetics as effectors of allosteric gating: Lidocaine effects on inactivation-deficient rat skeletal muscle Na channels. Journal of Clinical Investigation, 98(12), 2874–2886. IC50 values: 513 μM (peak) and 74 μM (plateau). View Source
- [3] Burney, R. G., et al. (1974). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Anesthesiology, 41(1), 73-78. GX has 26% the antiarrhythmic potency of lidocaine. View Source
